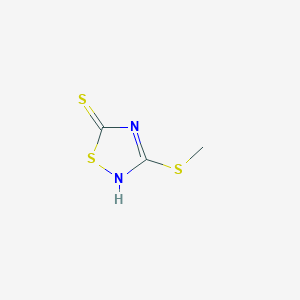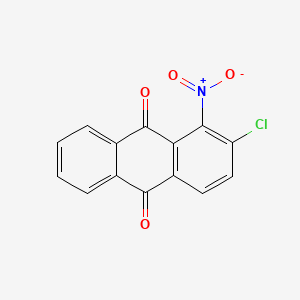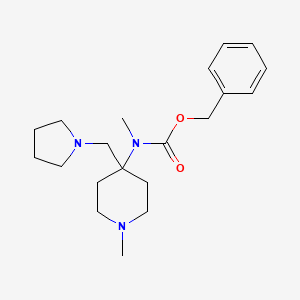
(alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylol
Übersicht
Beschreibung
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene, also known as p-xylene-alpha,alpha,alpha,alpha’,alpha’,alpha’-d6, is a deuterated xylene molecule. Its chemical formula is C8H4D6, where deuterium atoms replace the hydrogen atoms in the methyl groups. This compound is a colorless, volatile liquid with a special odor similar to xylene .
Wissenschaftliche Forschungsanwendungen
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene has several scientific research applications:
Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) analysis due to its specific nuclear magnetic resonance properties.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.
Medicine: In medical research, (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene is used to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: It serves as a solvent, catalyst, and reaction intermediate in organic synthesis.
Wirkmechanismus
Target of Action
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene, also known as 1,4-bis(trideuteriomethyl)benzene, is a deuterated xylene molecule Like other xylene isomers, it may interact with lipid membranes and proteins within the body due to its lipophilic nature .
Mode of Action
It’s known that xylene and its derivatives generally act as solvents, disrupting biological membranes and potentially altering protein structures . The presence of deuterium atoms in this compound could potentially influence these interactions, but specific studies are needed to confirm this.
Result of Action
Xylene and its derivatives can cause a range of effects, including central nervous system depression, respiratory irritation, and dermal and ocular irritation . The presence of deuterium atoms in this compound could potentially influence these effects, but specific studies are needed to confirm this.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene typically involves the deuteration of p-xylene. This process replaces the hydrogen atoms in the methyl groups with deuterium atoms. The reaction is carried out by exposing p-xylene to deuterium gas under specific conditions .
Industrial Production Methods
In an industrial setting, the deuteration process is scaled up to produce larger quantities of (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene. The reaction conditions are optimized to ensure maximum yield and purity of the deuterated product. Safety measures are taken to avoid contact with skin, inhalation, or ingestion during preparation and use, as the compound may be harmful to health .
Analyse Chemischer Reaktionen
Types of Reactions
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into different deuterated derivatives.
Substitution: The deuterium atoms in the methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and other deuterated derivatives. These products are valuable in various scientific research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Xylene: The non-deuterated form of (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene.
alpha,alpha’-Dibromo-p-xylene: A brominated derivative of p-xylene used in organic synthesis.
alpha,alpha,alpha’,alpha’-Tetrabromo-o-xylene: Another brominated derivative with different substitution patterns.
alpha,alpha,alpha,alpha’,alpha’-Pentachloro-p-xylene: A chlorinated derivative of p-xylene.
Uniqueness
The uniqueness of (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene lies in its deuterium atoms, which provide distinct nuclear magnetic resonance properties. This makes it particularly valuable as an internal standard in NMR analysis and in studies involving deuterated compounds .
Eigenschaften
IUPAC Name |
1,4-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180180 | |
| Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25493-13-4 | |
| Record name | 1,4-Di(methyl-d3)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25493-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025493134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (α,α,α,α',α',α'-2H6)p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)



![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)
![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)






